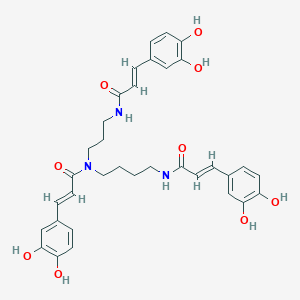

N1,N5,N10-tricaffeoyl spermidine

Description

Properties

Molecular Formula |

C34H37N3O9 |

|---|---|

Molecular Weight |

631.7 g/mol |

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-[4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |

InChI |

InChI=1S/C34H37N3O9/c38-26-10-4-23(20-29(26)41)7-13-32(44)35-16-1-2-18-37(34(46)15-9-25-6-12-28(40)31(43)22-25)19-3-17-36-33(45)14-8-24-5-11-27(39)30(42)21-24/h4-15,20-22,38-43H,1-3,16-19H2,(H,35,44)(H,36,45)/b13-7+,14-8+,15-9+ |

InChI Key |

ZKNHGZHOGBDPIA-ZOWBABNGSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)C=CC3=CC(=C(C=C3)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of N1,n5,n10 Tricaffeoyl Spermidine

Phenylpropanoid Pathway Integration in Caffeic Acid Precursor Formation

The biosynthesis of N1,N5,N10-tricaffeoyl spermidine (B129725) begins with the production of its hydroxycinnamic acid component, caffeic acid. This process is deeply integrated into the general phenylpropanoid pathway, a central route in plant secondary metabolism that produces a vast array of compounds from the amino acid phenylalanine. nih.govfrontiersin.org

The pathway commences with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. researchgate.netresearchgate.net This is followed by a hydroxylation step catalyzed by cinnamate 4-hydroxylase (C4H) , which converts cinnamic acid into p-coumaric acid. researchgate.net The p-coumaric acid then serves as a critical substrate for p-coumarate 3-hydroxylase (C3H) , which adds a second hydroxyl group to form caffeic acid. researchgate.net Before it can be conjugated to spermidine, caffeic acid must be activated. This activation is accomplished by 4-coumarate:CoA ligase (4CL) , which converts caffeic acid into its high-energy thioester derivative, caffeoyl-CoA. nih.gov

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the conversion of L-phenylalanine to cinnamic acid. researchgate.net |

| Cinnamate 4-hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to form p-coumaric acid. researchgate.net |

| p-Coumarate 3-hydroxylase | C3H | Catalyzes the hydroxylation of p-coumaric acid to yield caffeic acid. researchgate.net |

| 4-coumarate:CoA ligase | 4CL | Activates caffeic acid by converting it to caffeoyl-CoA. nih.gov |

Enzymatic Conjugation of Caffeic Acid to Spermidine

With the activated precursor, caffeoyl-CoA, available, the subsequent stage involves its covalent attachment to the polyamine spermidine. This reaction is the defining step in the formation of N1,N5,N10-tricaffeoyl spermidine and is catalyzed by a specific class of enzymes.

The conjugation of caffeoyl-CoA to spermidine is mediated by spermidine hydroxycinnamoyltransferases (SHTs) . researchgate.net These enzymes belong to the BAHD family of acyltransferases, a large group of plant enzymes known for catalyzing the transfer of acyl groups from CoA-thioesters to various acceptor molecules. researchgate.net SHTs exhibit substrate specificity, with studies on eggplant ( Solanum melongena ) demonstrating a preference for caffeoyl-CoA as the acyl donor and spermidine as the acyl acceptor. researchgate.net The reaction proceeds in a stepwise manner, allowing for the synthesis of mono-, di-, and ultimately tri-acylated spermidine derivatives. researchgate.net

The structure of this compound is defined by the attachment of caffeoyl groups to the N1, N5, and N10 nitrogen atoms of the spermidine backbone. This precise substitution pattern is determined by the positional specificity of the SHT enzyme. Isomers can arise if the caffeoyl groups are attached to different nitrogen atoms, highlighting the critical role of the enzyme in ensuring the correct molecular architecture. Research on related enzymes in chicory has shown that specific hydroxycinnamoyltransferases can preferentially acylate certain nitrogen atoms over others, suggesting that the synthesis of the N1,N5,N10 isomer is a highly controlled enzymatic process. researchgate.net

Genetic Regulation of Biosynthetic Enzymes and Gene Expression

The production of this compound is regulated at the genetic level through the controlled expression of the genes encoding its biosynthetic enzymes. The accumulation of the final product is dependent on the coordinated transcription of genes from both the phenylpropanoid pathway and the polyamine conjugation pathway. Studies in barley have shown that the genes for key phenylpropanoid enzymes like PAL, C4H, and 4CL are transcriptionally activated, leading to an increased supply of precursors like caffeic acid. frontiersin.org

Similarly, the expression of SHT genes is tightly regulated. In apple trees, the expression of the MdSHT gene is specifically coordinated with flower development. researchgate.net Furthermore, the gene encoding SHT in eggplant (SmSHT) has been shown to be stimulated by environmental stressors like heat and drought, indicating that its expression is responsive to external cues. researchgate.net This transcriptional control ensures that the synthesis of this compound occurs at the appropriate time and place, and in response to specific environmental challenges.

Environmental and Developmental Factors Influencing this compound Accumulation in Plants

The concentration of this compound in plant tissues is not static but is influenced by a range of internal developmental programs and external environmental factors.

Anther Development: A primary role for this compound is associated with plant reproduction. The compound is known to accumulate on the pollen wall surface of many angiosperms. researchgate.net This accumulation is directly linked to the expression of SHT enzymes in the tapetum cells of the anther during its development. researchgate.net This specific localization suggests a function in protecting the pollen grain, for instance, against UV radiation or fungal pathogens. researchgate.net

Salt Stress: Abiotic stresses such as high salinity significantly impact plant polyamine metabolism. nih.gov While spermidine itself is a key molecule in stress tolerance, its levels can fluctuate in response to salt stress. nih.govmdpi.com The induction of SHT gene expression by stress conditions like drought suggests that the synthesis of hydroxycinnamic acid amides, including this compound, is part of the plant's broader stress response mechanism. researchgate.net This response may be tied to the antioxidant properties of the attached caffeoyl moieties, helping to mitigate oxidative damage.

| Factor | Type | Effect on Accumulation | Mechanism |

|---|---|---|---|

| Anther Development | Developmental | Increased accumulation on pollen wall. researchgate.net | Specific expression of SHT genes in anther tapetum cells during pollen maturation. researchgate.net |

| Salt/Drought Stress | Environmental | Accumulation is modulated. | Stress-induced expression of SHT genes and alterations in the precursor spermidine pool. researchgate.net |

Structure Activity Relationship Sar Studies of N1,n5,n10 Tricaffeoyl Spermidine and Derivatives

Influence of Caffeoyl Moiety Number and Position on Bioactivity

The number and placement of caffeoyl groups attached to the spermidine (B129725) backbone are critical determinants of the molecule's bioactivity. Research has demonstrated that variations in the degree of acylation (mono-, di-, or tri-acylated) and the specific nitrogen atoms on the spermidine core that are acylated lead to significant differences in biological effects.

For instance, studies on the antifungal properties of tri-substituted spermidines have revealed that the nature of the acyl groups is crucial. Both di-p-coumaroyl-caffeoylspermidine and tri-p-coumaroylspermidine were found to inhibit the mycelial growth of the plant pathogen Pyrenophora avenae. ebi.ac.uk However, when tested against barley powdery mildew, only di-p-coumaroyl-caffeoylspermidine showed significant pre-inoculation treatment efficacy. ebi.ac.uk This suggests that the presence and combination of both caffeoyl and p-coumaroyl groups can modulate the antifungal activity spectrum.

The enzymatic synthesis of these compounds also highlights the importance of the number of acyl groups. The enzyme spermidine hydroxycinnamoyl transferase (SHT) can catalyze the formation of mono-, di-, and tri-acylated polyamines, indicating a stepwise acylation process that could lead to a diversity of structures with potentially different functions in plants. nih.gov

The specific substitution pattern on the spermidine core further refines the bioactivity. The common natural isomer is N¹,N⁵,N¹⁰-tricaffeoyl spermidine, where all three nitrogen atoms of spermidine are acylated with caffeic acid. nih.gov The presence of other isomers, such as those found in safflower, like N¹,N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine, which differ in the geometric configuration (Z/E) of the double bond in the coumaroyl moiety, points to another layer of structural influence on function. researchgate.net

Contribution of the Spermidine Core to Biological Functions

The spermidine backbone is not merely a scaffold but an active contributor to the biological functions of these conjugates. Polyamines like spermidine are essential for various cellular processes, including cell growth and proliferation. When conjugated with hydroxycinnamic acids, the resulting molecule combines the properties of both moieties.

The spermidine core provides a flexible, positively charged structure at physiological pH, which can facilitate interactions with negatively charged biological macromolecules such as DNA, RNA, and proteins. This interaction is fundamental to many of the observed biological activities of polyamines.

In the context of enzyme inhibition, the spermidine portion of the molecule plays a crucial role in binding to the active site. For example, in studies of spermine (B22157)/spermidine-N¹-acetyltransferase (SSAT) inhibitors, the structure of the polyamine fragment within the conjugate was shown to be a key determinant of inhibitory activity. nih.gov This highlights the importance of the spermidine core for molecular recognition and binding affinity to target enzymes. Furthermore, the length and flexibility of the polyamine chain are critical for positioning the acyl groups correctly for interaction with the target.

Comparative Analysis with Other Hydroxycinnamoyl Polyamine Conjugates (e.g., tri-p-coumaroylspermidine, spermines)

Comparing N¹,N⁵,N¹⁰-tricaffeoyl spermidine with other hydroxycinnamoyl polyamine conjugates reveals the specific contributions of both the hydroxycinnamoyl and the polyamine components to bioactivity.

Comparison with Tri-p-coumaroylspermidine:

The primary difference between N¹,N⁵,N¹⁰-tricaffeoyl spermidine and N¹,N⁵,N¹⁰-tri-p-coumaroylspermidine is the hydroxylation pattern on the aromatic ring of the acyl moiety. Caffeic acid has two hydroxyl groups (a catechol group), while p-coumaric acid has only one. This difference significantly impacts the antioxidant and radical-scavenging properties of the molecule, with the catechol group of the caffeoyl moiety generally conferring stronger antioxidant activity.

In terms of antifungal activity, both compounds have shown efficacy, but with some specificity. For example, both were effective against Pyrenophora avenae, but their effectiveness against barley powdery mildew differed, suggesting that the target organisms may have different sensitivities to the specific hydroxycinnamoyl moiety. ebi.ac.uk

| Compound | Hydroxycinnamoyl Moiety | Key Structural Difference | Antifungal Activity Notes |

| N¹,N⁵,N¹⁰-tricaffeoyl spermidine | Caffeic Acid | Catechol group (two -OH) | Active against various fungi. ebi.ac.uk |

| N¹,N⁵,N¹⁰-tri-p-coumaroylspermidine | p-Coumaric Acid | Single -OH group | Active against Pyrenophora avenae, but with different efficacy profile against other fungi compared to the caffeoyl analog. ebi.ac.uk |

Comparison with Caffeoyl-Spermine Conjugates:

Enzymatic studies with spermidine hydroxycinnamoyl transferase (SHT) have shown a preference for spermidine over spermine as the acyl acceptor, which may explain the higher natural abundance of spermidine conjugates. nih.gov The different lengths and flexibility of the spermidine versus spermine backbone would lead to different spatial arrangements of the caffeoyl groups, likely resulting in altered binding affinities for biological targets. For instance, in the development of SSAT inhibitors, both spermidine and spermine-based conjugates were synthesized and showed that the nature of the polyamine core influenced the inhibitory potency. nih.gov

| Polyamine Core | Key Structural Difference | Natural Abundance Note |

| Spermidine | Shorter polyamine chain with two secondary and one primary amine group. | Generally more abundant in plants. researchgate.net |

| Spermine | Longer polyamine chain with two secondary and two primary amine groups. | Less common as a core for hydroxycinnamoyl conjugates compared to spermidine. nih.gov |

Computational Chemistry and Molecular Docking Approaches for SAR Elucidation

Computational chemistry and molecular docking have become valuable tools for understanding the structure-activity relationships of N¹,N⁵,N¹⁰-tricaffeoyl spermidine and its derivatives at a molecular level. These methods allow for the prediction and analysis of how these molecules interact with their biological targets.

Molecular docking simulations can predict the binding poses of a ligand within the active site of a protein. For example, docking studies with tri-p-coumaroylspermidine isomers and acetylcholinesterase revealed that these molecules could adopt binding poses similar to the known inhibitor galantamine, suggesting they could serve as scaffolds for the design of new inhibitors. researchgate.net Although this study focused on a coumaroyl derivative, similar approaches can be readily applied to N¹,N⁵,N¹⁰-tricaffeoyl spermidine to explore its interactions with various enzymes and receptors.

These computational approaches can help to:

Identify key amino acid residues in a target protein that interact with the ligand.

Explain the basis for substrate specificity , such as why an enzyme might prefer a caffeoyl group over a coumaroyl group.

Predict the bioactivity of novel, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent and selective compounds.

Elucidate the energetic and conformational aspects of the ligand-protein interaction.

While computational studies on N¹,N⁵,N¹⁰-tricaffeoyl spermidine itself are still emerging, the application of these methods to similar hydroxycinnamoyl-polyamine conjugates has demonstrated their power in rationalizing observed biological activities and in the design of new bioactive molecules. researchgate.net

Analytical Methodologies for N1,n5,n10 Tricaffeoyl Spermidine in Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating N1,N5,N10-tricaffeoyl spermidine (B129725) from other structurally similar polyamine derivatives and matrix components. The choice of chromatographic technique is often dictated by the required sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of polyamines and their conjugates, including N1,N5,N10-tricaffeoyl spermidine. scilit.comnih.gov This method offers robust and reproducible separations, making it suitable for routine analysis. A common approach involves reversed-phase HPLC, often using a C18 column, which separates compounds based on their hydrophobicity. scilit.com The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sci-hub.se

For the analysis of polyamines, which lack a strong chromophore, a pre-column derivatization step is often necessary to enhance detection. researchgate.net However, for cinnamoyl derivatives like this compound, the caffeoyl moieties provide sufficient UV absorbance for direct detection. unimi.it HPLC methods have been successfully applied to determine the purity of standards and to quantify related compounds in various plant extracts. sci-hub.se The sensitivity of HPLC allows for the detection of polyamines in the nanomolar range. researchgate.net

Table 1: Example of HPLC Parameters for Polyamine Analysis

| Parameter | Condition |

| Column | Megres C18 (4.6 mm × 250 mm, 5 µm) sci-hub.se |

| Mobile Phase | A: 0.1% formic acid-water; B: acetonitrile sci-hub.se |

| Gradient | 0–5 min, 8–10% B; 5–10 min, 10–18% B; 10–20 min, 18–18.5% B; 20–34 min, 18.5–30% B; 34–38 min, 30% B; 38–41 min, 30–37% B; 41–50 min, 37–95% B; 50–55 min 95% B sci-hub.se |

| Flow Rate | 1.0 mL/min sci-hub.se |

| Detection | 330 nm sci-hub.se |

| Injection Volume | 10 µL sci-hub.se |

This table presents a sample set of HPLC conditions and is not a universal protocol.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. chromatographytoday.comsigmaaldrich.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling much higher operating pressures. sigmaaldrich.comresearchgate.net The enhanced efficiency of UHPLC is particularly advantageous for resolving complex mixtures of isomers and closely related compounds often found in biological samples. sigmaaldrich.com

In the context of this compound analysis, UHPLC coupled with photodiode array (PDA) detection has been effectively used to profile phytochemicals in pollen samples. unimi.it This approach allowed for the clear separation and preliminary identification of various hydroxylated cinnamoyl derivatives of spermidine. unimi.it The high resolving power of UHPLC is crucial for distinguishing between different polyamine conjugates that may co-elute in a standard HPLC system. sigmaaldrich.com

Table 2: Comparison of HPLC and UHPLC Characteristics

| Feature | HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm sigmaaldrich.com |

| Operating Pressure | Lower | Higher chromatographytoday.com |

| Analysis Time | Longer | Shorter sigmaaldrich.com |

| Resolution | Good | Excellent sigmaaldrich.com |

| Sensitivity | Good | Higher sigmaaldrich.com |

While HPLC and UHPLC are the most common techniques, other chromatographic methods can be employed for specific applications. High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective method for the simultaneous screening of multiple samples. Although less common for the quantitative analysis of this compound, it can be a valuable tool for initial qualitative assessment.

High-Speed Counter-Current Chromatography (HSCCC) is a preparative chromatographic technique that is particularly useful for the separation of isomers without a solid support matrix, thus avoiding irreversible adsorption of the sample. nih.gov HSCCC has been successfully used to separate positional isomers of other compounds and could be applied to the challenging separation of different N-acylated spermidine isomers. nih.gov This technique is especially valuable for isolating pure standards of specific isomers for further structural elucidation and biological testing.

Spectrometric Detection Methods

Spectrometric detectors are coupled with chromatographic systems to provide both qualitative and quantitative information about the separated compounds.

UV-Visible (UV-Vis) spectrophotometry is a standard detection method used in both HPLC and UHPLC systems. unimi.it Detectors like the Photodiode Array (PDA) or Diode Array Detector (DAD) can acquire the entire UV-Vis spectrum of a compound as it elutes from the column. sci-hub.seunimi.it This is particularly useful for the identification of this compound, as the caffeoyl moieties exhibit a characteristic UV absorption profile. The absorption maxima for caffeic acid derivatives are typically in the range of 300-330 nm. unimi.it The linkage of the caffeoyl group to the spermidine backbone through an amide bond can cause a slight blue-shift in the absorption maximum compared to ester-bound caffeic acid. unimi.it This spectral information provides a degree of confidence in the identification of the compound.

Mass Spectrometry (MS) is a powerful and highly specific detection technique that, when coupled with liquid chromatography (LC-MS), provides definitive identification and accurate quantification of this compound. unimi.itnih.govnih.gov MS measures the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of the molecular weight of the compound. This compound has a monoisotopic mass of approximately 631.253 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) further enhances specificity by subjecting a selected precursor ion to fragmentation, generating a characteristic pattern of product ions. nih.govnih.gov This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the structural identification. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule, further confirming its identity. unimi.it LC-MS/MS is considered the gold standard for the robust and high-throughput quantification of polyamines and their derivatives in various biological samples. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of this compound and its isomers. nih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule. researchgate.netresearchgate.net

Key NMR Data for this compound:

In a study of commercial pollen samples, this compound was identified and characterized using ¹H NMR spectroscopy. unimi.it The following table summarizes the key proton chemical shifts observed in DMSO-d6.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 8.13 | t | 5.5 |

| Har | 7.41 | d | 8.8 |

| CH | 7.28 | d | 15.7 |

| Har | 6.78 | d | 8.8 |

| CH | 6.24 | d | 15.7 |

| CH2 | 3.07 | td | 6.2, 5.5 |

Source: Adapted from a study on the phytochemical profile of commercial pollen samples. unimi.it

The data from ¹H NMR, in conjunction with ¹³C NMR and 2D NMR techniques like HSQC and HMBC, allows for the complete assignment of all proton and carbon signals, confirming the presence of the three caffeoyl moieties attached to the N1, N5, and N10 positions of the spermidine backbone. researchgate.net This detailed structural information is crucial for distinguishing it from other isomeric forms.

Mass Spectrometry Imaging (MSI) for Spatial Localization in Tissues

Mass Spectrometry Imaging (MSI) has emerged as a powerful technique for visualizing the spatial distribution of molecules directly in thin tissue sections without the need for labeling. nih.gov This is particularly valuable for understanding the localization and potential biological roles of this compound within plant tissues.

MSI provides spatial distribution information that conventional methods like liquid chromatography-mass spectrometry (LC-MS) lack. nih.gov It avoids the use of radioactive labels and can determine the chemical specificity of both the parent compound and its metabolites. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI are used to map the distribution of HCAAs in various plant organs. nih.gov This allows researchers to correlate the presence of specific compounds with particular cell types or tissue regions, offering insights into their physiological functions.

Challenges in Isomer Separation and Characterization

A significant hurdle in the analysis of this compound is the presence of numerous isomers. biocompare.com Isomers are molecules that have the same molecular formula but different arrangements of atoms. masterorganicchemistry.com This can include constitutional isomers, where the connectivity of atoms differs, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms. masterorganicchemistry.comlibretexts.org

For tricaffeoyl spermidine, isomers can arise from:

Positional Isomerism: The caffeoyl groups can be attached to different nitrogen atoms of the spermidine backbone, leading to isomers like N1,N5,N8-tricaffeoyl spermidine.

Geometric Isomerism: The double bonds in the caffeic acid moieties can exist in either a cis (Z) or trans (E) configuration. nih.gov

These isomers often exhibit very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging. biocompare.com For instance, a study on safflower successfully used high-speed counter-current chromatography (HSCCC) to separate four cis-trans isomers of tri-p-coumaroylspermidine, highlighting the need for advanced separation methods. nih.gov

Differentiating these isomers is critical as they may possess different biological activities. biocompare.com Tandem mass spectrometry (MS/MS) techniques, including collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), are employed to generate characteristic fragment ions that can help distinguish between isomers. lcms.cznih.gov However, even with these advanced techniques, unambiguous identification can be difficult without authentic reference standards for each isomer.

Sample Preparation Techniques for Complex Biological Samples

The extraction of this compound from complex biological matrices, such as plant tissues, is a critical first step for accurate analysis. nih.gov The choice of extraction method significantly impacts the recovery and stability of the target analyte.

HCAAs can be broadly classified into hydrophilic (basic) and water-insoluble (neutral) groups. nih.gov This dictates the selection of appropriate extraction solvents and procedures. A common approach involves the extraction with organic solvents like methanol or ethanol, often acidified to improve the extraction efficiency of these phenolic compounds. nih.gov

A general workflow for the extraction of HCAAs from plant material often includes:

Homogenization: The plant tissue is ground to a fine powder, often under liquid nitrogen, to increase the surface area for extraction.

Extraction: The homogenized sample is extracted with a suitable solvent system, such as a mixture of methanol, chloroform, and water.

Partitioning: The extract is often partitioned to separate compounds based on their polarity. For example, an organic layer would contain more nonpolar compounds, while a polar layer would contain more hydrophilic compounds.

Purification: The crude extract may be further purified using techniques like solid-phase extraction (SPE) or preparative chromatography to remove interfering substances before analysis by LC-MS or NMR. nih.gov

The complexity of the biological matrix requires careful optimization of the sample preparation protocol to minimize degradation and matrix effects, ensuring reliable and reproducible results.

Future Research Directions and Prospects for N1,n5,n10 Tricaffeoyl Spermidine Research

Identification of Novel Molecular Targets and Signaling Pathways

The biological activity of N1,N5,N10-tricaffeoyl spermidine (B129725) is predicated on its interaction with cellular components. While the antioxidant properties of its parent molecules are known, the specific molecular targets of the conjugated form remain largely unexplored. Future research should pivot towards identifying these targets to understand its precise mechanism of action.

The spermidine component is known to have anti-inflammatory and antioxidant properties, partly by scavenging hydroxyl radicals and suppressing the oxidation of lipids like low-density lipoprotein (LDL) mdpi.com. Studies on spermidine have shown it can inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage models semanticscholar.orgresearchgate.net. This anti-inflammatory action is linked to the suppression of the nuclear translocation of the NF-κB p65 subunit, a critical regulator of inflammatory gene expression semanticscholar.org. The caffeic acid moieties are also potent antioxidants, capable of neutralizing free radicals through their phenolic structure rsc.org.

Prospective research should investigate whether N1,N5,N10-tricaffeoyl spermidine modulates key signaling pathways beyond general antioxidant activity. Key areas of inquiry include:

The Nrf2 Pathway: Investigating if the compound can activate the transcription factor Nrf2, the master regulator of the antioxidant response, leading to the upregulation of protective enzymes.

MAP Kinase Pathways: Determining the compound's effect on stress-activated signaling cascades like JNK, ERK, and p38, which are involved in inflammation and cellular stress responses.

Inflammasome Regulation: Exploring the potential of this compound to inhibit the assembly and activation of inflammasome complexes, such as NLRP3, which are central to inflammatory diseases.

By employing techniques like molecular docking, affinity chromatography, and targeted cellular assays, researchers can pinpoint specific protein interactions and unravel the signaling cascades modulated by this complex phytochemical.

Comprehensive Omics-Based Approaches (e.g., metabolomics, proteomics, transcriptomics)

To gain a holistic understanding of the cellular impact of this compound, future research must employ comprehensive omics-based strategies. These unbiased, system-wide analyses can reveal novel mechanisms and generate new hypotheses for targeted investigation.

Transcriptomics: RNA-sequencing can be used to analyze the global changes in gene expression in cells or tissues exposed to the compound. This could identify entire pathways that are up- or down-regulated, providing clues about its primary modes of action, from metabolic reprogramming to immune modulation.

Proteomics: High-resolution mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications. This approach could reveal specific enzymes, receptors, or structural proteins that are direct or indirect targets of this compound.

Metabolomics: By profiling small-molecule metabolites in biological systems, metabolomics can uncover alterations in cellular metabolism researchgate.net. This could be particularly insightful for understanding how the compound affects energy production, lipid metabolism, or amino acid pathways, which are often dysregulated in disease.

Integrating these multi-omics datasets will be crucial for constructing a comprehensive network of the compound's biological effects, moving beyond a single-target, single-pathway paradigm.

Exploration in Emerging In Vitro and Animal Disease Models (non-human)

Translating basic biochemical findings into a physiological context requires rigorous testing in relevant disease models. Based on the known anti-inflammatory and antioxidant properties of its constituents, this compound is a promising candidate for exploration in various non-human models of disease.

Spermidine has already demonstrated protective effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and in zebrafish larvae, where it reduces the production of NO and reactive oxygen species (ROS) and diminishes the recruitment of immune cells like neutrophils and macrophages semanticscholar.orgnih.gov. Building on this, future studies could utilize this compound in models of:

Chronic Inflammatory Diseases: Using rodent models of inflammatory bowel disease (IBD) or arthritis to assess the compound's ability to mitigate tissue damage and suppress inflammatory markers.

Neurodegenerative Disorders: Employing models such as C. elegans or rodent models of Parkinson's or Alzheimer's disease to investigate its potential neuroprotective effects, focusing on reducing oxidative stress and inflammation in the central nervous system.

Metabolic Syndrome and Atherosclerosis: Given spermidine's ability to prevent LDL oxidation, animal models of diet-induced obesity and atherosclerosis could be used to determine if this compound can prevent plaque formation and improve metabolic health mdpi.com.

Oncology: Various cancer cell lines could be used to screen for anti-proliferative or pro-apoptotic effects, followed by xenograft models in immunocompromised mice for promising candidates researchgate.net.

The table below summarizes potential research models for future investigation.

| Disease Area | Potential Model System | Key Outcome to Measure |

|---|---|---|

| Chronic Inflammation | DSS-induced colitis in mice | Reduction in colon inflammation, cytokine levels |

| Neurodegeneration | C. elegans models of protein aggregation | Improved motility, reduced protein aggregates |

| Atherosclerosis | ApoE knockout mice on a high-fat diet | Decreased aortic plaque size, lower oxidative stress markers |

| Cancer | Human colon cancer (e.g., HCT116) cell lines | Inhibition of cell proliferation, induction of apoptosis |

Bioproduction Strategies for Sustainable Supply

The natural abundance of this compound can be low and variable, posing a challenge for large-scale research and potential future applications. Therefore, developing sustainable bioproduction strategies is a critical research direction. The biosynthesis of such hydroxycinnamic acid amides (HCAAs) in plants is catalyzed by specific acyltransferases, such as spermidine hydroxycinnamoyl transferases (SHTs), which condense hydroxycinnamoyl-CoA thioesters with polyamines nih.gov.

Future research should focus on two primary strategies:

Plant Cell and Tissue Culture: Establishing cell suspension or hairy root cultures of plants known to produce the compound could provide a controlled environment for optimized production, independent of geographical and seasonal variations.

Metabolic Engineering in Microorganisms: A more scalable approach involves the directed manipulation of metabolism in microbes like Escherichia coli or the yeast Saccharomyces cerevisiae lbl.gov. Researchers have successfully engineered yeast to produce high levels of spermidine nih.govillinois.edu. By introducing the necessary plant-derived transferase enzymes, it is feasible to engineer a microbial chassis for the complete biosynthesis of this compound from simple sugars researchgate.net. This approach allows for rapid optimization of yield through genetic engineering and controlled fermentation processes researchgate.net.

Development of Advanced Delivery Systems for Research Applications

A significant hurdle for many phenolic compounds, including hydroxycinnamic acid derivatives, is their limited bioavailability due to poor water solubility, instability, and rapid metabolism in biological systems rsc.orgmdpi.com. To ensure consistent and effective concentrations in research models, the development of advanced delivery systems is paramount.

Future research should explore various encapsulation technologies to enhance the stability and delivery of this compound. Promising approaches include:

Lipid-Based Nanocarriers: Formulations such as liposomes or solid lipid nanoparticles (SLNs) can encapsulate the hydrophobic compound, improving its solubility and protecting it from degradation rsc.org.

Polymeric Nanoparticles: Using biodegradable polymers to create nanoparticles can allow for controlled and sustained release of the compound at a target site mdpi.com.

Microencapsulation: Techniques like spray-drying can create stable microcapsules that protect the compound from oxidation and degradation, making it suitable for incorporation into experimental diets for animal studies nih.govresearchgate.net.

These delivery systems would not only improve the compound's research utility by ensuring reliable dosing but also lay the groundwork for any potential future applications.

Elucidation of Synergistic Effects with Other Bioactive Compounds

Studies have shown that combinations of different phenolic compounds can lead to a synergistic increase in antioxidant capacity, where the total effect is greater than the sum of the individual effects nih.govnih.gov. This may occur because one antioxidant can regenerate another, creating a more potent and durable defense against free radicals nih.gov.

Potential synergistic combinations to explore include:

With Flavonoids: Combining this compound with flavonoids like quercetin or catechin, which are known for their potent antioxidant and anti-inflammatory effects.

With Vitamins: Investigating interactions with essential antioxidant vitamins, such as Ascorbic Acid (Vitamin C) and α-tocopherol (Vitamin E).

With Other Phenolic Acids: Assessing combinations with other common plant-derived acids like ferulic acid or gallic acid to identify highly potent antioxidant mixtures nih.gov.

These studies would be valuable for understanding how the compound might function within a complex dietary matrix and could guide the design of potent, multi-component functional ingredients for research.

Q & A

Basic: How is TCS identified and quantified in plant extracts, and what analytical methods are recommended?

TCS is identified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural elucidation . Quantification can be achieved via ultra-performance liquid chromatography (UPLC) with validated protocols, as demonstrated in studies analyzing Castanea sativa bee pollen extracts . For localization in plant tissues, mass spectrometry imaging (MSI) has been employed to map TCS distribution in hypocotyl-radicle regions during seed development .

Basic: What biosynthetic pathways are involved in TCS production?

TCS is synthesized through the phenylpropanoid pathway , where hydroxycinnamic acids (e.g., caffeic acid) are conjugated to spermidine. This pathway is cataloged in the KEGG database (ko00940), with TCS classified under the metabolite ID C18070 . Enzymatic steps involve spermidine hydroxycinnamoyl transferases, though specific enzymes remain under investigation.

Advanced: What methodological challenges arise in isolating TCS isomers, and how are they addressed?

Separation of cis-trans isomers of TCS-related compounds (e.g., tetra-coumaroyl spermines) requires high-speed countercurrent chromatography (HSCCC) with solvent systems like methylene chloride-methanol-water (1:1:1, v/v/v) . Structural confirmation relies on 2D NMR and HRESIMS to resolve stereochemical ambiguities. Challenges include low natural abundance and stability during extraction, necessitating rapid processing and inert atmospheres .

Advanced: How does TCS interact with neurokinin-1 (NK1) receptors, and what experimental models validate this?

TCS analogs (e.g., tetra-coumaroyl spermines) act as NK1 receptor antagonists by competitively inhibiting substance P binding. Calcium flux assays measure cytosolic fluorescence to quantify receptor antagonism, while MDA-MB-453 cell proliferation assays assess functional suppression of substance P-induced growth . These models suggest TCS derivatives may mitigate neuroinflammatory and cancer-related pathways .

Advanced: How do environmental stressors like salinity affect TCS levels in plants?

Under salt stress, TCS levels in Gliricidia sepium decreased by 54% , as shown via untargeted metabolomics . This reduction correlates with phenylpropanoid pathway downregulation, highlighting TCS's role in stress adaptation. Experimental designs should include short- vs. long-term stress cohorts and validate findings with LC-MS/MS .

Basic: What primary biological activities are attributed to TCS?

TCS exhibits antioxidant activity (e.g., DPPH radical scavenging) and xanthine oxidase (XO) inhibitory effects , as demonstrated in Castanea sativa bee pollen extracts . These activities are concentration-dependent, with IC₅₀ values comparable to reference antioxidants like rutin .

Advanced: What techniques are used to localize TCS in plant tissues?

Mass spectrometry imaging (MSI) with high spatial resolution (e.g., 20 µm pixel size) maps TCS distribution in plant embryos and germinating seeds. For example, TCS was localized to the hypocotyl-radicle region in Arabidopsis, suggesting roles in root development . Complementary HPTLC bioautography links spatial distribution to bioactivity .

Basic: Which plant species are known sources of TCS?

TCS has been isolated from bee pollen (Castanea sativa, Salix spp.) and tea flowers (Camellia sinensis) . Palynological analysis and HPTLC are critical for confirming botanical origins in complex matrices like bee pollen .

Advanced: How should experiments be designed to assess TCS’s role in neurokinin pathways?

Use calcium assay kits to measure intracellular Ca²⁺ flux in HEK293 cells expressing NK1 receptors. Include controls with the antagonist L-703,606 oxalate and validate with dose-response curves . For in vivo relevance, employ xenograft models (e.g., HER2-amplified breast cancer) to test TCS analogs’ anti-proliferative effects .

Advanced: How can TCS be distinguished from structural analogs like tricoumaroyl spermidine?

HRMS differentiates TCS (C₃₃H₄₁N₃O₉, [M+H]⁺ m/z 624.2903) from tricoumaroyl spermidine (C₃₉H₄₅N₃O₉) by exact mass . 2D NMR (e.g., HSQC, HMBC) resolves caffeoyl vs. coumaroyl/feruloyl substitutions at N1, N5, and N10 positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.